Oct-4-enedioic acid
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Description
Oct-4-enedioic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18. The purity is usually 95%.
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Biological Activity
Oct-4-enedioic acid, also known as (E)-oct-4-enedioic acid or fumaric acid, is a dicarboxylic acid with significant biological activity. This compound has garnered attention for its potential roles in various biological processes, including metabolism, cancer research, and stem cell biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
This compound is characterized by its two carboxylic acid functional groups and a double bond between the fourth and fifth carbon atoms in its chain. Its molecular formula is C8H12O4, and it is classified as an unsaturated dicarboxylic acid. The presence of the double bond contributes to its reactivity and solubility in various solvents, making it an interesting target for both synthetic and biological applications.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Nuclear Receptors : this compound acts as an agonist for orphan nuclear receptors such as steroidogenic factor-1 (SF-1) and liver receptor homologue-1 (LRH-1). These receptors are crucial for regulating steroidogenesis, development, and metabolic processes.
- Lipid Metabolism : Research indicates that this compound can modulate metabolic pathways involving fatty acids. It influences energy storage and utilization within biological systems, potentially impacting obesity and metabolic disorders.
Research Findings
Numerous studies have investigated the biological effects of this compound across different contexts:
Cancer Research
This compound has been explored for its anti-cancer properties. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines, including:
Cell Line | Type of Cancer | IC50 (µM) |
---|---|---|
SKBr3 | Breast cancer | 0.27 |
MCF-7 | Breast cancer | 0.71 |
A549 | Lung cancer | 2.22 |
HT29 | Colon cancer | 0.37 |
PC3mm2 | Prostate cancer | 1.10 |
These findings suggest that this compound may serve as a lead compound for developing new anti-cancer agents .
Stem Cell Biology
This compound has also been implicated in stem cell research. Studies suggest it may play a role in maintaining stem cell pluripotency and promoting differentiation pathways. Its ability to influence cellular signaling pathways makes it a candidate for therapeutic applications in regenerative medicine.
Case Studies
- Inhibition of Tumor Growth : A study evaluated the effects of this compound on tumor growth in mouse models. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anti-cancer agent.
- Metabolic Pathway Modulation : Another investigation focused on the role of this compound in lipid metabolism using rat models. Long-term supplementation led to significant changes in body weight gain and amino acid profiles, indicating its influence on metabolic health .
Applications in Research and Industry
This compound has diverse applications across several fields:
- Biochemistry : Used as a building block in organic synthesis and polymer chemistry.
- Pharmacology : Investigated for its potential therapeutic effects against various diseases, particularly metabolic disorders and cancers.
- Material Science : Employed in developing specialty chemicals and materials due to its unique chemical properties.
Properties
IUPAC Name |
(E)-oct-4-enedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h1-2H,3-6H2,(H,9,10)(H,11,12)/b2-1+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVYKEXVMZXOAH-OWOJBTEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C=CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)/C=C/CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14277-16-8, 48059-97-8 |
Source
|
Record name | Oct-4-enedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acide 4-Octene-1,8-Dioique | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.